molecular formula C19H16FNO2S B2540404 1-(4-Fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone CAS No. 496028-07-0

1-(4-Fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone

Cat. No.: B2540404
CAS No.: 496028-07-0
M. Wt: 341.4
InChI Key: FDKJTXLPKLVNIK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone is a synthetic organic compound featuring a fluorinated aromatic ring linked to a quinoline-thioether scaffold. The thioether bridge (-S-) between the ethanone and quinoline groups may influence redox activity or serve as a hydrogen bond acceptor.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO2S/c1-12-9-19(21-17-10-15(23-2)7-8-16(12)17)24-11-18(22)13-3-5-14(20)6-4-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKJTXLPKLVNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Derivative: Starting with 7-methoxy-4-methylquinoline, the compound is often synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Thioether Formation: The quinoline derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.

    Final Coupling: The thioether intermediate is coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of α-thioether ethanones, which are explored for diverse pharmacological applications. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Selected Ethanone Derivatives

Compound Name Core Structure Modifications Key Functional Groups Biological Activity (if reported)
1-(4-Fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone (Target) 4-Fluorophenyl, 7-methoxy-4-methylquinoline-thioether -F, -OCH₃, -CH₃ (quinoline), thioether Not explicitly reported (inference from analogues)
1-(4-Fluorophenyl)-2-((4-methyl-5-((pyridin-4-yl)triazolyl)thio)ethanone (3d) 4-Fluorophenyl, pyridinyl-triazole-thioether -F, pyridine, triazole, thioether Antimicrobial (75% yield, IC₅₀ not specified)
1-(5-Nitroindol-3-yl)-2-((4-nitrophenyl)thio)ethanone Nitro-substituted indole, 4-nitrophenyl-thioether -NO₂ (indole and phenyl), thioether Antimalarial (pIC₅₀ = 8.2129 vs. chloroquine 7.55)
1-(4-Chlorophenyl)-2-((quinolin-8-yloxymethyl-triazolyl)thio)ethanone (13) 4-Chlorophenyl, quinoline-oxymethyl-triazole-thioether -Cl, quinoline, triazole, thioether Not reported (structural analogue)
Compound 12 (Anticancer) 4-Fluorophenyl, triazole-thioether with 4-methoxyphenylaminoethyl side chain -F, -OCH₃, triazole, thioether Anticancer (selective against U-87 glioblastoma)

Key Comparative Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound and analogues (e.g., 3d, 12) enhances membrane permeability and resistance to oxidative metabolism. Nitro groups (e.g., in indole derivatives) significantly boost antimalarial potency by increasing electrophilicity .

Thioether Linkage :

  • Thioethers in compounds like 3d and the target molecule exhibit better stability compared to ethers or amines, while maintaining hydrogen-bonding capacity. For example, compound 12’s thioether-triazole hybrid showed selective cytotoxicity against glioblastoma cells .

Heterocyclic Moieties: Quinoline vs. Triazole: Quinoline-based derivatives (target compound, 13) are associated with intercalation-based mechanisms (e.g., DNA/topoisomerase inhibition), while triazole-containing analogues (3d, 12) often target microbial enzymes or kinase pathways .

Table 2: Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound ~385.4 ~3.8 <0.1 (aqueous) Not reported
1-(4-Fluorophenyl)-2-((pyridinyl-triazolyl)thio)ethanone (3d) 441.4 2.5 0.15 (DMSO) 195–197
1-(5-Nitroindol-3-yl)-2-((4-nitrophenyl)thio)ethanone 399.3 4.1 <0.05 (aqueous) Not reported
Compound 12 (Anticancer) ~520.5 3.2 0.2 (DMSO) Not reported
  • LogP Trends : The target compound’s higher LogP (~3.8) compared to 3d (~2.5) suggests enhanced lipid membrane penetration but lower aqueous solubility.
  • Thermal Stability : Derivatives like 3d with rigid triazole cores exhibit higher melting points (195–197°C), whereas flexible side chains (e.g., compound 12) may reduce crystallinity .

Research Findings and Mechanistic Implications

  • Anticancer Potential: Compound 12 (structurally closest to the target) showed selective activity against U-87 glioblastoma cells (MTT assay), likely due to triazole-thioether-mediated kinase inhibition or apoptosis induction .
  • Antimicrobial Activity : Pyridinyl-triazole-thioether derivatives (e.g., 3d) achieved 75–81% yields and moderate antimicrobial efficacy, though exact IC₅₀ values require further validation .
  • Antimalarial Superiority : Nitro-substituted indole-thioethers outperformed chloroquine in Plasmodium models, highlighting the role of EWGs in enhancing target binding .

Biological Activity

1-(4-Fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone, a compound characterized by its unique chemical structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Fluorophenyl Group : Enhances lipophilicity and may influence biological activity.
  • Methoxy-4-Methylquinoline Moiety : Known for its diverse pharmacological properties.
  • Thioether Linkage : Impacts the reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds, including thioether-linked analogs, exhibit antimicrobial activity. The specific compound has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Activity

Several studies have focused on the anticancer properties of quinoline derivatives. The compound's structure suggests potential interactions with cancer cell pathways, possibly through:

  • Inhibition of Enzymes : It may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that similar compounds can trigger programmed cell death in cancer cells.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as:

  • Enzymes : Potential inhibition of acetylcholinesterase (AChE), which is significant in neurodegenerative diseases.
  • Receptors : Binding to various receptors involved in cellular signaling pathways.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Antimicrobial ActivityShowed significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer ActivityInduced apoptosis in specific cancer cell lines; further studies needed for detailed pathways.
Enzyme InhibitionPotential AChE inhibitor with IC50 values indicating moderate potency compared to standard drugs.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest strong interactions with active sites of enzymes like AChE, indicating a plausible mechanism for its observed biological effects.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(4-Chlorophenyl)-2-thioethanoneChlorine instead of fluorineModerate anticancer activity
1-(4-Fluorophenyl)-2-(quinolin-2-thio)ethanoneLacks methoxy groupLower antimicrobial potency

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